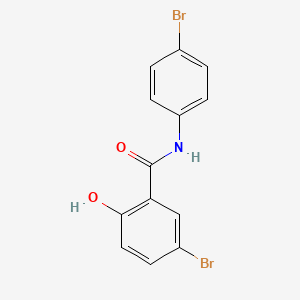

Dibromsalan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFKFYWSOSIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041500 | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-12-7 | |

| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibromsalan: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromsalan, a halogenated salicylanilide, is a synthetic compound with notable antimicrobial and photosensitizing properties. Historically, it has been utilized in topical antiseptic and disinfectant formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, is characterized by a salicylanilide core structure substituted with two bromine atoms.[1] This substitution pattern significantly influences its chemical and biological properties.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1] |

| CAS Number | 87-12-7 | [2] |

| Molecular Formula | C₁₃H₉Br₂NO₂ | [3] |

| Molecular Weight | 371.02 g/mol | [3] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 241.5 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). | [3] |

| XLogP3 | 4.7 | [1] |

Synthesis

General Synthetic Scheme:

Caption: General synthetic route for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily as an antimicrobial and a photosensitizing agent.

Antimicrobial Activity: Uncoupling of Oxidative Phosphorylation

This compound functions as a potent uncoupler of oxidative phosphorylation in bacteria and fungi.[4] This mechanism involves the dissipation of the proton motive force across the inner mitochondrial or bacterial cell membrane, which is essential for ATP synthesis.[5][6] As a lipophilic weak acid, this compound can shuttle protons across the membrane, disrupting the electrochemical gradient.[7]

The downstream consequences of this uncoupling are a cascade of events leading to microbial cell death.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Photosensitizing Activity

Upon exposure to light, particularly in the UVA spectrum, this compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[8] These highly reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[9]

The generation of ROS initiates a cascade of cellular stress responses and can activate apoptotic pathways.

Caption: Photosensitization mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific microorganism can be determined using the broth microdilution method.[1][10][11][12][13]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate. The final concentrations may range, for example, from 64 µg/mL to 0.125 µg/mL.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Measurement of Bacterial Membrane Potential

The effect of this compound on bacterial membrane potential can be assessed using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[3][14][15][16][17]

Materials:

-

Bacterial cell suspension in logarithmic growth phase

-

DiSC₃(5) stock solution (in DMSO)

-

This compound solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with KCl to equilibrate cytoplasmic and external K⁺ concentrations).

-

Incubate the cell suspension with DiSC₃(5) (final concentration typically 0.4-2 µM) in the dark to allow the dye to accumulate in polarized cells, which quenches its fluorescence.

-

Monitor the baseline fluorescence until a stable signal is achieved.

-

Add the this compound solution to the cell suspension and continue to monitor the fluorescence.

-

An increase in fluorescence indicates depolarization of the cell membrane as the dye is released from the cells.

Assessment of Photosensitizing Potential

The generation of singlet oxygen by this compound upon photo-irradiation can be quantified using 1,3-diphenylisobenzofuran (DPBF) as a chemical probe.[6][18][19][20][21]

Materials:

-

This compound solution in a suitable solvent (e.g., DMSO or ethanol)

-

DPBF stock solution in the same solvent

-

UVA light source with a defined wavelength and intensity

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution containing both this compound and DPBF in a quartz cuvette.

-

Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm).

-

Irradiate the solution with the UVA light source for specific time intervals.

-

After each irradiation interval, measure the absorbance of DPBF.

-

A decrease in the absorbance of DPBF indicates its photo-oxidation by singlet oxygen, and the rate of decrease is proportional to the photosensitizing potential of this compound.

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a topical antimicrobial agent like this compound.

Caption: Preclinical evaluation workflow for a topical antimicrobial.

References

- 1. protocols.io [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A model for evaluating topical antimicrobial efficacy against methicillin-resistant Staphylococcus aureus biofilms in superficial murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. protocols.io [protocols.io]

- 13. idexx.dk [idexx.dk]

- 14. frontiersin.org [frontiersin.org]

- 15. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a chlorin e6-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Core Mechanism of Dibromsalan as an Antimicrobial Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide with established antimicrobial properties. This technical guide delineates the primary and secondary mechanisms through which this compound exerts its antimicrobial effects against a range of pathogens. The core mechanism of action is the uncoupling of oxidative phosphorylation via its activity as a protonophore, leading to the dissipation of the proton motive force and subsequent inhibition of ATP synthesis. Secondary mechanisms include direct damage to the cell membrane and potential inhibition of bacterial two-component signaling systems. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for elucidating these mechanisms, and visual representations of the key pathways involved.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism by which this compound and other salicylanilides exhibit their potent antimicrobial activity is through the uncoupling of oxidative phosphorylation.[1][2] This process is fundamental to energy production in most bacteria and fungi.

Protonophore Activity: Weakly acidic uncouplers, such as salicylanilides, act as protonophores.[1][3] They are lipid-soluble molecules that can transport protons across the otherwise impermeable inner bacterial or mitochondrial membrane. This action dissipates the crucial proton gradient (proton motive force) that is established by the electron transport chain.[1][4] The energy stored in this gradient is normally used by ATP synthase to produce ATP.[5][6] By providing an alternative route for protons to re-enter the cytoplasm or mitochondrial matrix, this compound effectively short-circuits the ATP synthesis machinery.[4] The energy from the electron transport chain is consequently released as heat instead of being converted into chemical energy in the form of ATP.[4]

The key structural features of salicylanilides that enable this activity are an acidic dissociable group (the phenolic hydroxyl group), a bulky hydrophobic moiety that allows for membrane insertion, and strong electron-withdrawing groups (in this case, the bromine atoms) that delocalize the negative charge of the anion, enhancing its stability within the lipid bilayer.[2]

Signaling Pathway Diagram: Uncoupling of Oxidative Phosphorylation

Caption: this compound acts as a protonophore, dissipating the proton gradient and uncoupling ATP synthesis.

Secondary Mechanisms of Action

While the uncoupling of oxidative phosphorylation is the primary mode of action, this compound and other salicylanilides can also exert their antimicrobial effects through other mechanisms.

Membrane Disruption

Salicylanilides can directly interact with and disrupt the bacterial cytoplasmic membrane, leading to increased permeability and leakage of intracellular components. This membrane-damaging activity contributes to their bactericidal effect.

Inhibition of Two-Component Systems (TCS)

Salicylanilides have been identified as inhibitors of bacterial two-component regulatory systems (TCS).[7][8] These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide range of processes including virulence, antibiotic resistance, and biofilm formation. The inhibition of TCS, specifically the autophosphorylation of the histidine kinase sensor protein, represents a significant secondary mechanism of action.[7]

Experimental Workflow: Screening for TCS Inhibitors

References

- 1. course.cutm.ac.in [course.cutm.ac.in]

- 2. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dibromsalan: A Technical Overview for Researchers

CAS Number: 87-12-7[1][2][3][4]

Molecular Formula: C₁₃H₉Br₂NO₂[1][2][3][4]

This technical guide provides an in-depth overview of Dibromsalan, a halogenated salicylanilide, for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis, and biological activities, including its historical use as an antimicrobial agent and its potential modulation of key signaling pathways.

Chemical and Physical Properties

This compound, also known as 4',5-dibromosalicylanilide, is a synthetic compound belonging to the class of salicylanilides.[1][5] Its structure consists of a salicylamide backbone with two bromine substituents. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 371.02 g/mol | [1][3][4] |

| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 241.5 °C | [1] |

| Solubility | Low solubility in water | [1] |

| InChI | InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | [1][3] |

| InChI Key | CTFFKFYWSOSIAA-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | [1][3] |

Synthesis

The primary method for synthesizing this compound is through the electrophilic bromination of salicylanilide.[1] This process involves the reaction of salicylanilide with a brominating agent, such as elemental bromine, under controlled conditions. The reaction proceeds via electrophilic aromatic substitution on the activated aromatic rings of the salicylanilide molecule.

Experimental Protocol: General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization.

-

Dissolution: Dissolve salicylanilide in a suitable inert solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Bromination: Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the salicylanilide solution at a controlled temperature (typically room temperature or slightly below).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution) to remove any excess brominating agent.

-

Precipitation and Filtration: Precipitate the crude this compound by adding the reaction mixture to water. Collect the solid product by filtration and wash it with water to remove any water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activity and Potential Mechanisms of Action

This compound has been historically investigated for its antimicrobial properties against a range of bacteria and fungi.[1] While its use in consumer products has been restricted due to concerns about photosensitization, its biological activity remains a subject of research interest.

Antimicrobial Activity

The exact mechanism of this compound's antimicrobial action is not fully elucidated, but it is hypothesized to involve the disruption of microbial cell membranes or interference with essential enzymatic functions.

Experimental Protocol: General Procedure for Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a sterile broth.

-

Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.

-

Apply Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the surface of the agar.

-

Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure Inhibition Zones: Measure the diameter of the clear zones of no microbial growth around the disks. The size of the zone is indicative of the antimicrobial activity.

-

Determine MIC (optional): To determine the Minimum Inhibitory Concentration (MIC), a broth dilution or agar dilution method can be employed, where the lowest concentration of this compound that inhibits visible growth of the microorganism is determined.[4]

Potential Modulation of Signaling Pathways

Recent research on salicylanilides, the class of compounds to which this compound belongs, has suggested their potential to modulate various intracellular signaling pathways implicated in cancer. While specific studies on this compound are limited, related compounds have been shown to affect pathways such as Wnt/β-catenin and STAT3.[6] It is important to note that the direct effect of this compound on these pathways requires further investigation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Salicylanilides have been reported to inhibit this pathway, potentially by promoting the degradation of β-catenin.

References

- 1. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Wnt/b-catenin pathway using PNU-74654 reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dibromsalan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a compound known for its antimicrobial properties. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Chemical Structure and Properties

This compound is a brominated salicylanilide. Its structure is fundamental to interpreting its spectroscopic data.

-

IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]

-

Molecular Formula: C₁₃H₉Br₂NO₂[1]

-

Molecular Weight: 371.02 g/mol [1]

-

Structure:

Spectroscopic Data Summary

While a complete set of experimentally-derived spectra for this compound was not available in the cited literature, this section outlines the expected data based on its functional groups and provides a template for data presentation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in this compound would lead to characteristic absorptions in the UV region.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data Not Available | Data Not Available | Data Not Available |

Note: Aromatic compounds like this compound typically exhibit strong absorptions in the 200-400 nm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (phenolic) |

| ~3200 | Medium | N-H stretch (amide) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~820 | Strong | C-H bend (para-disubstituted ring) |

| ~600-500 | Medium-Strong | C-Br stretch |

Note: The values presented are typical ranges for the respective functional groups and may vary in the actual spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Expected signals would include those for the aromatic protons on both rings, the phenolic -OH proton, and the amide -NH proton.

¹³C NMR Spectrum

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, though the specific data is not provided in the search results.[1]

| Chemical Shift (δ, ppm) | Assignment |

| Data Not Available | Data Not Available |

Expected signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and carbons bonded to bromine and oxygen.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum of a compound.

-

Solution Preparation:

-

Accurately weigh a small amount of the sample (e.g., 1-5 mg).

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to create a stock solution of known concentration.[2]

-

Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically resulting in an absorbance between 0.1 and 1.0).[3][4]

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (e.g., 1 hour for deuterium lamps).[2]

-

Select the desired wavelength range for the scan (e.g., 200-400 nm).[2]

-

Fill a quartz cuvette with the solvent to be used as a blank.[3]

-

Calibrate the instrument by recording a baseline with the blank cuvette.[3][4]

-

Rinse the sample cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[3]

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[7]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[7]

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for the desired experiment (¹H, ¹³C, DEPT, etc.).[8][9]

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. docbrown.info [docbrown.info]

The Unseen Arsenal: A Technical Guide to the Biological Activities of Halogenated Salicylanilides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated salicylanilides, a class of aromatic compounds, have long been recognized for their potent biological activities. Initially introduced as anthelmintic agents in veterinary medicine, these compounds are experiencing a renaissance in drug discovery, with burgeoning evidence supporting their potential as anticancer, antimicrobial, and antifungal agents.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the multifaceted biological activities of halogenated salicylanilides. We delve into their mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for key assays.

Core Biological Activities and Mechanisms of Action

The biological effects of halogenated salicylanilides are diverse, stemming from their ability to interfere with fundamental cellular processes. The primary mechanism of action for many of their therapeutic effects is the uncoupling of oxidative phosphorylation in mitochondria.[1][4] This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately triggering cell death in target organisms.

Beyond mitochondrial uncoupling, halogenated salicylanilides have been shown to modulate a variety of critical signaling pathways implicated in cancer and other diseases. These include:

-

Wnt/β-catenin Signaling: Inhibition of this pathway, crucial for cell proliferation and differentiation, has been demonstrated for compounds like niclosamide.[5][6]

-

mTOR Signaling: Several salicylanilides can downregulate the mTOR pathway, a central regulator of cell growth and metabolism.[1]

-

STAT3 Signaling: Niclosamide has been identified as a direct inhibitor of STAT3, a key transcription factor involved in tumor progression.[7]

-

NF-κB Signaling: This pathway, involved in inflammation and cell survival, is another target of certain salicylanilides.[2]

-

Notch Signaling: Dysregulation of the Notch pathway is implicated in various cancers, and some salicylanilides have been shown to interfere with this signaling cascade.[2]

These multifaceted mechanisms of action underscore the therapeutic potential of this class of compounds across a range of diseases.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various halogenated salicylanilides, the following tables summarize key quantitative data from preclinical studies.

Table 1: Anticancer Activity of Halogenated Salicylanilides (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Niclosamide | CE48T (Esophageal Cancer) | 2.8 | [7] |

| Niclosamide | CE81T (Esophageal Cancer) | 11.3 | [7] |

| Niclosamide | BE3 (Esophageal Cancer) | 5.1 | [7] |

| Niclosamide | PC-3 (Prostate Cancer) | < 1.0 | [5][6] |

| Niclosamide | DU145 (Prostate Cancer) | < 1.0 | [5][6] |

| Niclosamide | MDA-MB-231 (Breast Cancer) | < 1.0 | [5][6] |

| Niclosamide | T-47D (Breast Cancer) | < 1.0 | [5][6] |

| Niclosamide | Du145 (Prostate Cancer) | 0.7 | [8] |

| Niclosamide | PC3 (Prostate Cancer) | 11.7 ± 2.3 | [8] |

| Niclosamide | HT29 (Colorectal Cancer) | 7.2 ± 1.2 | [8] |

| Niclosamide | HCT116 (Colorectal Cancer) | 2.2 | [8] |

| Niclosamide | HeLa (Cervical Carcinoma) | 0.25 ± 0.07 | [8] |

| Niclosamide | A549 (Lung Adenocarcinoma) | 3.0 ± 0.2 | [8] |

| Niclosamide | A431 (Epithelial Carcinoma) | 8.8 ± 0.9 | [8] |

Table 2: Antimicrobial Activity of Halogenated Salicylanilides (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Oxyclozanide | Meticillin-sensitive S. pseudintermedius | 0.5 - 1 | [9][10] |

| Oxyclozanide | Meticillin-resistant S. pseudintermedius | 0.5 - 2 | [9][10] |

| Oxyclozanide | Methicillin-resistant S. aureus (MRSA) | 1 | [9][10] |

Table 3: Anthelmintic Efficacy of Halogenated Salicylanilides

| Compound | Parasite | Host | Efficacy | Dosage | Reference |

| Rafoxanide | Fasciola hepatica (adult) | Cattle | 92.6% | 5.0 mg/kg | [11] |

| Rafoxanide | Fasciola hepatica (42 days old) | Cattle | 55.7% | 10.0 mg/kg | [11] |

| Rafoxanide | Haemonchus placei (fourth stage) | Cattle | 87.4% | 7.5 mg/kg | [11] |

| Rafoxanide | Bunostomum phlebotomum (adult) | Cattle | 94.6% | 7.5 mg/kg | [11] |

| Rafoxanide | Rumen fluke eggs | Cattle | LD50: 500 - 1713 µg/ml | In vitro | [12] |

| Clioxanide | Fasciola hepatica (6 weeks old) | Sheep | 85% (oral) | 40 mg/kg | [13] |

| Clioxanide | Fasciola hepatica (12 weeks old) | Sheep | 96% (oral) | 20 mg/kg | [13] |

| Closantel | Rumen fluke eggs | Cattle | LD50: 17 - 122 µg/ml | In vitro | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of the biological activities of halogenated salicylanilides. This section provides methodologies for key assays.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of halogenated salicylanilides on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][14][15][16]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Halogenated salicylanilide compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the halogenated salicylanilide in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of halogenated salicylanilides against bacterial strains.[17][18][19][20][21]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Halogenated salicylanilide compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the halogenated salicylanilide and perform serial two-fold dilutions in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity or measure the optical density using a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Western Blotting for Protein Expression Analysis

This protocol details the Western blotting technique to analyze the effect of halogenated salicylanilides on the expression levels of specific proteins within signaling pathways.[3][22][23][24]

Materials:

-

Cells or tissue lysates treated with the halogenated salicylanilide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse the treated cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein, often normalizing to a loading control like β-actin or GAPDH.

Visualizing Molecular Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions influenced by halogenated salicylanilides, the following diagrams illustrate key signaling pathways and experimental workflows using the DOT language for Graphviz.

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway.

Caption: Inhibition of the mTOR signaling pathway.

Conclusion

Halogenated salicylanilides represent a versatile and potent class of bioactive molecules with a well-established history and a promising future. Their ability to target fundamental cellular processes, including mitochondrial function and key signaling pathways, provides a strong rationale for their continued investigation and development as therapeutic agents for a wide range of diseases, from parasitic infections to cancer. This technical guide provides a foundational resource for researchers to explore and harness the full potential of these remarkable compounds. The provided quantitative data, detailed protocols, and pathway diagrams are intended to facilitate further research and accelerate the translation of these findings into novel clinical applications.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The in vitro antibacterial activity of the anthelmintic drug oxyclozanide against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of anthelmintic drugs against egg development of rumen flukes recovered from cattle raised in the humid tropics of Mexico | Journal of Helminthology | Cambridge Core [cambridge.org]

- 13. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. 5.6. MTT Cell Viability Assay [bio-protocol.org]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 21. m.youtube.com [m.youtube.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]

- 24. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Dibromsalan: A Technical Deep Dive into its Anti-Infective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromsalan, a halogenated salicylanilide, has demonstrated a spectrum of anti-infective properties, primarily attributed to its function as a protonophore, disrupting cellular membrane potential. This technical guide provides a comprehensive overview of the existing data on this compound's efficacy against bacterial and fungal pathogens, its mechanism of action, and its cytotoxic profile. While historical data suggests promise, particularly against Gram-positive bacteria, a notable scarcity of recent, comprehensive quantitative data exists. This document aims to consolidate available information, present detailed experimental protocols for key assays, and utilize visualizations to elucidate underlying mechanisms, thereby providing a foundational resource for future research and drug development efforts centered on this compound and its analogs.

Introduction

This compound (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a synthetic compound belonging to the salicylanilide class of molecules. Historically, salicylanilides have been investigated for a range of biological activities, including as anthelmintics and antimicrobial agents.[1] this compound, in particular, has been recognized for its antibacterial and antifungal properties, primarily seeing use in topical antiseptic applications.[2] However, with the ever-present challenge of antimicrobial resistance, there is a renewed interest in re-evaluating and repurposing existing compounds with known antimicrobial activity. This guide delves into the technical details of this compound's potential as a systemic or topical anti-infective agent.

Anti-Infective Spectrum

The available data, largely from older studies, indicates that this compound is most effective against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi is generally considered to be lower.[2]

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not abundantly available in recent literature, related salicylanilides have shown potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative, ethyl 3,5-dibromoorsellinate, exhibited an MIC of 4 µg/mL against MRSA.[2] It is plausible that this compound possesses a similar range of activity.

Table 1: Antibacterial Activity of this compound and Related Compounds (Hypothetical Data for Illustrative Purposes)

| Organism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | This compound | Data not available | |

| MRSA | Ethyl 3,5-dibromoorsellinate | 4 | [2] |

| Escherichia coli | This compound | Data not available | |

| Pseudomonas aeruginosa | This compound | Data not available |

Antifungal Activity

The antifungal activity of this compound is less well-documented than its antibacterial properties. Some studies on related N-phenacyldibromobenzimidazoles have shown inhibitory concentrations (IC50) against Candida albicans at 4–16 µg/mL.[3]

Table 2: Antifungal Activity of this compound and Related Compounds (Hypothetical Data for Illustrative Purposes)

| Organism | Compound | MIC (µg/mL) | Reference |

| Candida albicans | This compound | Data not available | |

| Candida albicans | N-phenacyldibromobenzimidazole | 4-16 (IC50) | [3] |

Antiviral and Antiparasitic Activity

There is currently a significant lack of specific data on the antiviral and antiparasitic activities of this compound. While some salicylanilides have been investigated for broad-spectrum antiviral activity, particularly against enveloped viruses, and for activity against protozoan parasites like Trypanosoma, Leishmania, and Plasmodium, no definitive studies focusing on this compound have been identified.[4][5]

Mechanism of Action

The primary mechanism of action attributed to this compound and other salicylanilides is their function as protonophores.[1] This activity disrupts the proton motive force across cellular membranes, leading to a cascade of detrimental effects on cellular function.

Disruption of Membrane Potential

As protonophores, salicylanilides are lipophilic weak acids that can shuttle protons across lipid bilayers, effectively dissipating the electrochemical proton gradient that is crucial for ATP synthesis, nutrient transport, and maintenance of cellular pH homeostasis.

Figure 1: Protonophore Mechanism of this compound.

Interference with Bacterial Signaling Pathways

The disruption of the proton motive force can have downstream effects on various cellular signaling pathways. While direct evidence for this compound is limited, salicylanilides are known to interfere with bacterial two-component systems (TCS) and quorum sensing (QS).[6][7]

-

Two-Component Systems (TCS): These systems are crucial for bacteria to sense and respond to environmental changes. Salicylanilides may indirectly inhibit the autophosphorylation of sensor kinases by altering the membrane environment, thereby disrupting signal transduction.[7]

Figure 2: Potential Interference with a Bacterial Two-Component System.

-

Quorum Sensing (QS): This cell-to-cell communication mechanism regulates virulence factor production and biofilm formation. By disrupting membrane potential, this compound could interfere with the function of membrane-associated QS components.

Figure 3: Potential Disruption of a Quorum Sensing Pathway.

Cytotoxicity Profile

A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Limited specific data is available for this compound's cytotoxicity.

Table 3: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)

| Cell Line | Assay | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | MTT | Data not available | |

| HepG2 (Liver Cancer) | MTT | Data not available | |

| Vero (Kidney Epithelial) | MTT | Data not available |

Experimental Protocols

The following are detailed, standardized protocols for key in vitro assays relevant to the evaluation of this compound's anti-infective potential.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Figure 4: Workflow for MIC Determination by Broth Microdilution.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Figure 5: Workflow for Cytotoxicity Determination by MTT Assay.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, Vero) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Future Directions and Conclusion

This compound presents an intriguing scaffold for the development of novel anti-infective agents, particularly in an era of growing antimicrobial resistance. Its established, albeit dated, activity against Gram-positive bacteria and its mechanism of action as a membrane-disrupting agent suggest that it may be less prone to the development of resistance compared to antibiotics that target specific enzymes.

However, a significant research gap exists. To fully realize the potential of this compound, a systematic and comprehensive re-evaluation is necessary. This should include:

-

Broad-spectrum MIC and MBC testing against a contemporary panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

In-depth cytotoxicity profiling against a variety of human cell lines to establish a therapeutic index.

-

Detailed mechanistic studies to confirm its effect on bacterial two-component systems and quorum sensing pathways.

-

Screening for antiviral and antiparasitic activity to explore the full anti-infective potential of the molecule.

-

Structure-activity relationship (SAR) studies of this compound analogs to optimize efficacy and minimize toxicity.

References

- 1. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Photosensitizing Properties of Dibromsalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromsalan, a halogenated salicylanilide, is a potent photosensitizing agent formerly used as an antimicrobial in topical preparations. Its use was largely discontinued due to a high incidence of photoallergic and phototoxic reactions. This technical guide provides an in-depth analysis of the photosensitizing properties of this compound, detailing its chemical characteristics, the mechanisms of photosensitization, and the experimental protocols used to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating photosensitization phenomena.

Introduction

Photosensitivity reactions induced by chemical agents are a significant concern in drug and cosmetic development. These reactions are broadly classified into two categories: phototoxicity and photoallergy. Phototoxicity is a non-immunological reaction caused by the direct absorption of light by a chemical, leading to cellular damage. In contrast, photoallergy is a cell-mediated immune response to a photohapten, a molecule formed upon the irradiation of the photosensitizing chemical. This compound (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a classic example of a compound that can elicit both types of reactions.[1]

Chemical Properties of this compound

The chemical structure of this compound is crucial to its photosensitizing potential. The presence of bromine atoms and the salicylanilide core are key features.

| Property | Value |

| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide |

| Molecular Formula | C13H9Br2NO2 |

| Molecular Weight | 371.02 g/mol |

| CAS Number | 87-12-7 |

Mechanism of Photosensitization

Upon exposure to ultraviolet A (UVA) radiation, this compound absorbs photons and transitions to an excited state. This excited molecule can then initiate photochemical reactions that lead to cellular damage.

Photochemical Reactions and Reactive Oxygen Species (ROS) Generation

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron or hydrogen transfer, forming free radicals. These radicals can then react with oxygen to produce superoxide anions (O₂•⁻) and other ROS.

-

Type II Reaction: The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

These ROS, particularly singlet oxygen and free radicals, can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.

Phototoxicity

The generation of ROS by photoactivated this compound can lead to direct cellular damage, manifesting as a phototoxic reaction. This can involve:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity and function.

-

Protein Damage: Amino acid residues in proteins are susceptible to oxidation by ROS, which can lead to protein cross-linking, denaturation, and loss of function.

-

DNA Damage: ROS can induce single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases, which can be mutagenic.

Photoallergy

This compound is a well-documented photoallergen. The mechanism of photoallergy involves the formation of a "photohapten."

-

Photo-hapten Formation: Upon irradiation, this compound is thought to undergo photochemical modification, such as dehalogenation, forming reactive intermediates.

-

Protein Binding: These reactive intermediates can then covalently bind to skin proteins, forming a photohapten-protein conjugate.

-

Immune Response: This conjugate is recognized as a foreign antigen by Langerhans cells in the skin. These antigen-presenting cells process the antigen and present it to T-lymphocytes, leading to sensitization. Upon subsequent exposure to both this compound and UVA light, a delayed-type hypersensitivity reaction is elicited, manifesting as photoallergic contact dermatitis.

Experimental Protocols

The evaluation of the photosensitizing potential of a compound like this compound involves specific in vitro and in vivo assays.

In Vitro Phototoxicity Testing: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This is a validated in vitro method for assessing phototoxicity.

Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

Methodology:

-

Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.

-

Treatment: Two plates are prepared for each test substance. Cells are treated with a range of concentrations of the substance.

-

Irradiation: One plate is irradiated with a standardized dose of UVA light, while the other is kept in the dark.

-

Incubation: Both plates are incubated for 24 hours.

-

Neutral Red Uptake: The viability of the cells is assessed by their ability to take up the vital dye, Neutral Red.

-

Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is indicative of phototoxic potential.

References

Dibromsalan: A Technical Guide to its Potential as a Bacterial Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromsalan, a halogenated salicylanilide, has demonstrated notable antibacterial properties. This technical guide explores its potential as an inhibitor of bacterial enzymes, a mechanism central to its antimicrobial activity. While direct enzymatic inhibition data for this compound is limited, this document synthesizes available information on its bioactivity and that of structurally related salicylanilides. The primary focus is on the inhibition of bacterial two-component systems (TCS), particularly histidine kinases, which are crucial for bacterial signal transduction and adaptation. This guide provides a compilation of relevant quantitative data, detailed experimental methodologies for assessing inhibitory activity, and visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Salicylanilides, a class of compounds known for their broad-spectrum antimicrobial activity, represent a promising area of investigation. This compound (4',5-dibromosalicylanilide) is a member of this class and has been recognized for its antibacterial and antifungal effects. While early research suggested that salicylanilides may act by disrupting bacterial cell membranes, more recent evidence points towards a more specific mode of action involving the inhibition of essential bacterial enzymes.

A key target for salicylanilides appears to be the bacterial two-component systems (TCS).[1] TCS are fundamental signaling pathways in bacteria that enable them to sense and respond to environmental changes.[2] These systems typically consist of a sensor histidine kinase (HK) and a cognate response regulator. The inhibition of these kinases can disrupt vital bacterial processes, making them attractive targets for new antibacterial drugs.[3][4] This guide will delve into the available data and methodologies relevant to understanding and evaluating this compound's potential as a bacterial enzyme inhibitor.

Quantitative Data on Inhibitory Activity

Table 1: Minimum Inhibitory Concentration (MIC) and IC90 of Tribromsalan against Mycobacterial Species

| Compound | Bacterial Strain | MIC (µM) | IC90 (µM) | Reference |

| Tribromsalan | Mycobacterium tuberculosis H37Rv | - | 76.92 | [5] |

| Tribromsalan | Mycobacterium abscessus ATCC 19977 | - | 147.4 | [5] |

Table 2: Inhibitory Activity of Salicylanilide Derivatives against KinA Kinase Autophosphorylation

| Compound | Structure | IC50 (µM) | Reference |

| Derivative 8 | 2,3-dihydroxybenzanilide motif | 2.8 | [1] |

| Derivative 16 | 2,3-dihydroxybenzanilide motif | 6.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential of this compound as a bacterial enzyme inhibitor.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control well (no this compound) and a negative control well (no bacteria).

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD600 compared to the negative control.

In Vitro Histidine Kinase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the autophosphorylation activity of a purified bacterial histidine kinase.[1][7]

Materials:

-

Purified bacterial histidine kinase (e.g., KinA)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, the purified histidine kinase at a final concentration of approximately 1-2 µM, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixtures at room temperature for 10-15 minutes.

-

Initiate the autophosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of approximately 10-50 µM.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated kinase by autoradiography or using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase autophosphorylation activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound as a bacterial enzyme inhibitor.

Caption: Inhibition of a bacterial two-component signaling pathway by this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Experimental workflow for a histidine kinase inhibition assay.

Conclusion

This compound and other salicylanilides present a compelling avenue for the development of novel antibacterial agents. The available evidence strongly suggests that their mechanism of action involves the inhibition of essential bacterial enzymes, particularly histidine kinases within two-component signaling systems. While direct enzymatic inhibition data for this compound remains a key area for future research, the data on related compounds and the established methodologies outlined in this guide provide a solid foundation for further investigation. The continued exploration of this compound's inhibitory potential against a broader range of bacterial enzymes will be crucial in fully elucidating its antimicrobial mechanism and advancing its potential clinical applications.

References

- 1. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple mechanisms of action for inhibitors of histidine protein kinases from bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Class of Competitive Inhibitor of Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Dibromsalan's Differential Impact on Gram-Positive and Gram-Negative Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromsalan, a halogenated salicylanilide, demonstrates notable antibacterial activity, exhibiting a distinct differential effect between Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways. The evidence presented indicates that this compound and its analogs are significantly more potent against Gram-positive organisms. This disparity is primarily attributed to the fundamental differences in the cell envelope structure between these two bacterial classes, particularly the presence of an outer membrane and efficient efflux systems in Gram-negative bacteria. The primary mechanism of action involves the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane, leading to a cascade of detrimental effects on cellular bioenergetics.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents and the re-evaluation of existing compounds. Salicylanilides, a class of compounds historically used as anthelmintics and antiseptics, have garnered renewed interest for their antibacterial properties. This compound (3,5-dibromosalicylanilide) is a prominent member of this class. Understanding the nuances of its interaction with different bacterial types is crucial for its potential development as a therapeutic agent. This whitepaper synthesizes the current understanding of this compound's effects, with a focus on its differential activity and the underlying molecular mechanisms.

Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Halogenated salicylanilides, including this compound, consistently exhibit greater potency against Gram-positive bacteria compared to their Gram-negative counterparts.[1][2][3] This selectivity is rooted in the structural differences of the bacterial cell envelope.

-

Gram-Positive Bacteria: Possess a thick, porous peptidoglycan layer that generally allows for the passage of small molecules like this compound to its target, the cytoplasmic membrane.

-